Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
The compound contains several functional groups including an ethyl ester, a carbonyl group, an amino group, and a thiophene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are aromatic and have interesting electronic properties. The compound also contains a carbonyl group and an amino group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the amino group could act as a base or a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl and amino groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
The synthesis of novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, has been explored due to their significant biological properties. These compounds have exhibited excellent biological activities such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. The newly synthesized derivatives were obtained through base protanated reactions and characterized for their antibacterial activity, showcasing potential as significant class of drugs (Prasad, Angothu, Latha, & Nagulu, 2017).
Antioxidant and Antitumor Studies
Further investigation into the chemical synthesis of thiophene derivatives has led to the development of compounds with pronounced antimicrobial and antioxidant properties. A study on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates has shown that these synthesized compounds exhibit significant antibacterial and antifungal properties, along with profound antioxidant potential. This demonstrates the versatility of thiophene derivatives in biomedical applications, particularly in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Application in Dye Synthesis
The chemical synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes highlight the utility of thiophene derivatives in materials science. The creation of these dyes from 2-aminothiophene derivatives shows good coloration and fastness properties on polyester, indicating the potential for ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate and similar compounds in fabric and materials engineering (Sabnis & Rangnekar, 1989).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds, such as indole derivatives, have been reported to possess various biological activities .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-4-28-22(25)19-15-9-7-5-6-8-10-18(15)29-21(19)23-20(24)14-11-12-16(26-2)17(13-14)27-3/h11-13H,4-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNVUHWPJJBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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